Cas no 1247489-90-2 (4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine)
4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine
- A910084
- 5-(4-Bromo-phenyl)-3-prop-2-ynyl-3H-imidazol-4-ylamine
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- Inchi: 1S/C12H10BrN3/c1-2-7-16-8-15-11(12(16)14)9-3-5-10(13)6-4-9/h1,3-6,8H,7,14H2
- InChI Key: NZVUOPVNZIBWOP-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1=C(N)N(CC#C)C=N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 277
- XLogP3: 2.2
- Topological Polar Surface Area: 43.8
4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM490479-1g |
4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine |
1247489-90-2 | 97% | 1g |
$450 | 2023-03-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD608346-1g |
4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine |
1247489-90-2 | 97% | 1g |
¥3122.0 | 2023-04-04 | |
| Ambeed | A713570-1g |
4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine |
1247489-90-2 | 97% | 1g |
$455.0 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665377-1g |
4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine |
1247489-90-2 | 98% | 1g |
¥7087.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665377-5g |
4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine |
1247489-90-2 | 98% | 5g |
¥15652.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665377-10g |
4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine |
1247489-90-2 | 98% | 10g |
¥23751.00 | 2024-08-09 |
4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine Suppliers
4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine
Introduction to 4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine (CAS No. 1247489-90-2)
4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, identified by its CAS number 1247489-90-2, represents a unique structural motif characterized by the presence of a brominated phenyl ring, an alkyne substituent, and an imidazole core functionalized with an amine group. The interplay of these structural elements not only contributes to its distinct chemical properties but also opens up a plethora of possibilities for its application in drug discovery and development.
The bromophenyl moiety in this compound is particularly noteworthy, as halogenated aromatic rings are frequently employed in medicinal chemistry due to their ability to enhance binding affinity and metabolic stability. The prop-2-yn-1-yl group, an alkyne derivative, introduces a linear hydrocarbon chain with a triple bond, which can serve as a versatile handle for further chemical modifications. This feature is especially valuable in the design of molecules that require specific spatial orientation or enhanced hydrophobicity.
The central 1H-imidazol-5-amine scaffold is a well-established pharmacophore in drug design, known for its role in various biological processes and its compatibility with multiple drug-target interactions. The presence of the amine group at the 5-position of the imidazole ring further expands its potential applications, as amines are key functional groups involved in hydrogen bonding and ionic interactions, which are critical for molecular recognition.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the binding modes of this compound with greater precision. Studies suggest that the bromophenyl ring and the prop-2-yn-1-yl substituent may interact favorably with hydrophobic pockets of target proteins, while the imidazol-5-amine core can form stable hydrogen bonds with polar residues. These insights have guided the optimization of analogs to improve potency and selectivity.
In the realm of drug discovery, this compound has been investigated for its potential as an intermediate in the synthesis of novel therapeutic agents. The combination of structural features makes it a promising candidate for targeting enzymes and receptors involved in inflammatory diseases, cancer, and neurological disorders. For instance, preliminary studies have highlighted its interaction with kinases and transcription factors, where the bromophenyl moiety can mimic natural substrates or inhibitors.
The synthesis of 4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine presents an intriguing challenge due to the complexity of its structure. However, modern synthetic methodologies have made significant strides in facilitating such constructions. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have been particularly effective in forming the carbon-carbon bonds essential for this molecule. Additionally, protecting group strategies have been employed to ensure regioselective functionalization at multiple sites.
The pharmacological profile of this compound is still under active investigation. Initial assays have shown promising activity against certain disease-related targets, prompting further exploration into its mechanism of action. The ability to modulate biological pathways through precise structural modifications makes it a valuable tool for understanding disease processes and developing targeted therapies.
From a medicinal chemistry perspective, the versatility of 4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-am ine lies in its ability to serve as a scaffold for generating libraries of derivatives with tailored properties. By systematically varying one or more substituents, researchers can fine-tune solubility, bioavailability, and target specificity. This approach aligns well with modern drug discovery paradigms that emphasize diversity-oriented synthesis (DOS) and high-throughput screening (HTS).
The role of computational tools in analyzing the potential biological activity of this compound cannot be overstated. Machine learning models trained on large datasets have been instrumental in predicting binding affinities and identifying lead compounds. These models often incorporate physicochemical descriptors derived from molecular structures, such as LogP values (logarithm of partition coefficient), polar surface area (PSA), and hydrogen bond donors/acceptors (HBD/HBA).
As research progresses, interdisciplinary collaborations between chemists, biologists, and computer scientists will be crucial in unlocking the full therapeutic potential of 4-(4-Bromophenyl)-1-(prop -2 -yn -1 -yl) -1 H -imidazol -5 -amine. By leveraging cutting-edge technologies and integrating experimental data with computational insights, scientists can accelerate the discovery pipeline and bring new treatments to patients more efficiently.
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